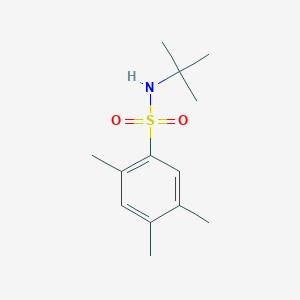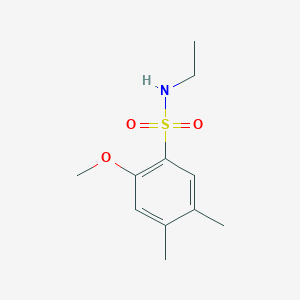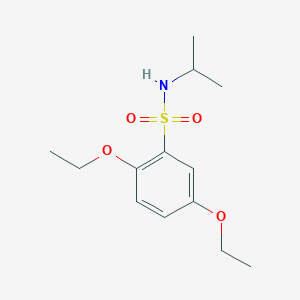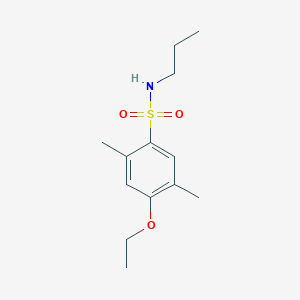![molecular formula C12H17NO4S B225480 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine, also known as DMSPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. DMSPP is a sulfonamide-based compound that contains a pyrrolidine ring and two methoxy groups attached to the phenyl ring. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The sulfonamide group of this compound is believed to play a crucial role in this process, as it forms a stable complex with the zinc ion present in the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the regulation of pH in the body. The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acid in the body. This, in turn, leads to a decrease in the pH of the blood and other body fluids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields with high purity. It has also been shown to be a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using this compound in lab experiments is that it may not accurately mimic the effects of other sulfonamide-based compounds in vivo, as the mechanism of action of this compound may differ from that of other sulfonamides.
Direcciones Futuras
There are several future directions for the study of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine and its potential applications in various fields. One area of research involves the development of new sulfonamide-based compounds that can selectively target specific isoforms of carbonic anhydrase, thereby reducing the risk of side effects associated with non-selective inhibitors. Another area of research involves the use of this compound as a tool for studying the role of carbonic anhydrase in various diseases, such as cancer and osteoporosis. Additionally, the potential applications of this compound in drug development and as a diagnostic tool for various diseases warrant further investigation.
Métodos De Síntesis
The synthesis of 1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been achieved using various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base, such as triethylamine. Another method involves the reaction of pyrrolidine with 2,4-dimethoxybenzenesulfonyl azide in the presence of a copper catalyst. These methods have been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a tool to study the role of sulfonamides in enzyme inhibition. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body.
Propiedades
Fórmula molecular |
C12H17NO4S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO4S/c1-16-10-5-6-12(11(9-10)17-2)18(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
PDSROXLWOVNDND-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



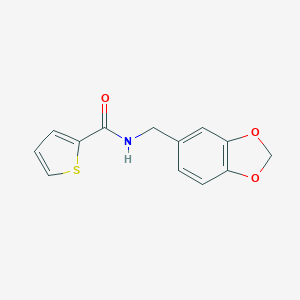
![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)


![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)
